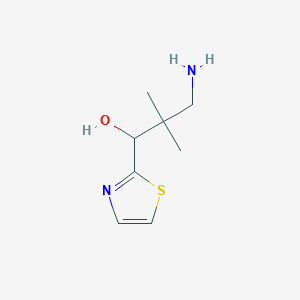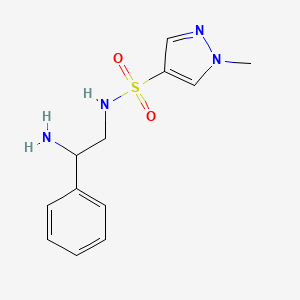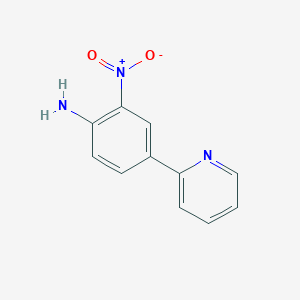![molecular formula C9H19NO3 B13153387 N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide is an organic compound with a unique structure that includes a butan-2-yl group substituted with two hydroxyl groups and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide can be achieved through a series of chemical reactions. One common method involves the condensation of (S)-2-Boc-aminoacetic acid with butanol. The reaction typically requires the use of N,N-dimethylformamide as a solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for various biochemical compounds. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development and delivery systems .
Mechanism of Action
The mechanism of action of N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide include other butan-2-yl derivatives and dimethylpropanamide analogs. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1 |
InChI Key |
PJIHMUIMFAEGIP-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@@H](CCO)CO |
Canonical SMILES |
CC(C)(C)C(=O)NC(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


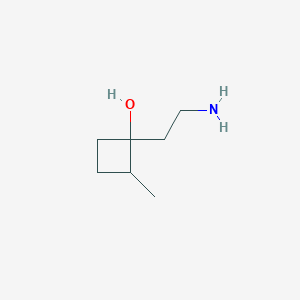

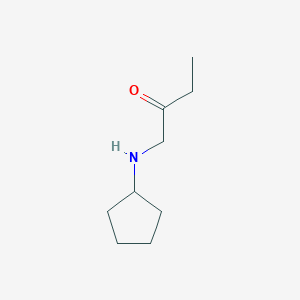
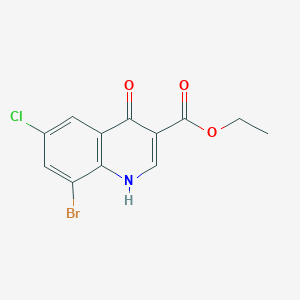
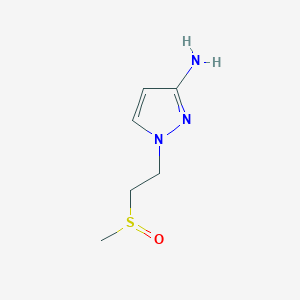
![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)
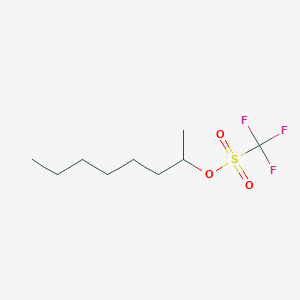
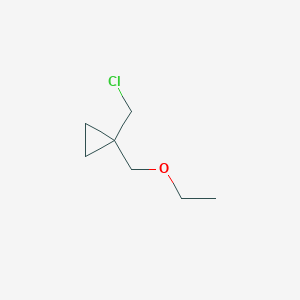
![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)
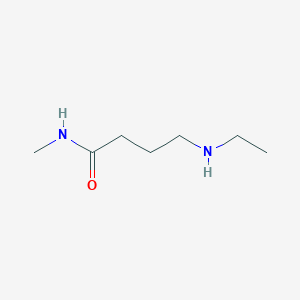
![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)
